N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide
Overview
Description
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a butylimino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide typically involves multiple steps. One common approach is to start with the thieno[2,3-b]pyridine core, which can be synthesized through a series of cyclization reactions. The introduction of the butylimino group is achieved through a condensation reaction with butylamine and an appropriate aldehyde or ketone. The final step involves the coupling of the resulting intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide
- **N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}propionamide
Uniqueness
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(N-butyl-C-phenylcarbonimidoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-4-5-16-28-23(20-12-8-6-9-13-20)25-24(30-26(31)21-14-10-7-11-15-21)22-18(2)17-19(3)29-27(22)32-25/h6-15,17H,4-5,16H2,1-3H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCVACEIDDUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(C1=CC=CC=C1)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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